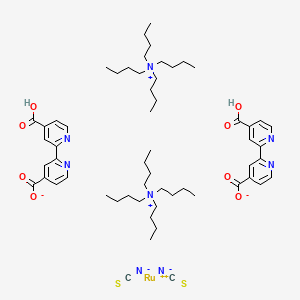
Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N719 is synthesized through a multi-step process involving the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The synthesis typically involves the following steps:
Preparation of the Ruthenium Precursor: Ruthenium trichloride is reacted with 2,2’-bipyridyl to form a ruthenium-bipyridyl complex.
Introduction of Isothiocyanate Groups: The ruthenium-bipyridyl complex is then reacted with ammonium thiocyanate to introduce isothiocyanate groups.
Formation of the Final Product: The final step involves the coordination of the ruthenium complex with tetrabutylammonium to form N719.
Industrial Production Methods
Industrial production of N719 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N719 undergoes various chemical reactions, including:
Oxidation: N719 can be oxidized to its higher oxidation states, which is crucial for its function in DSSCs.
Reduction: The compound can also be reduced back to its original state, allowing for electron transfer processes.
Substitution: Ligands in N719 can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of various bipyridyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .
Scientific Research Applications
N719 has a wide range of scientific research applications, including:
Mechanism of Action
N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of N719
N719 is unique due to its high power conversion efficiency and strong absorption in the visible spectrum. It also exhibits efficient electron injection into the semiconductor, making it one of the most effective dyes for DSSCs .
Properties
Molecular Formula |
C58H86N8O8RuS2 |
|---|---|
Molecular Weight |
1188.6 g/mol |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2 |
InChI Key |
MQGCPZMVNHGIPF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


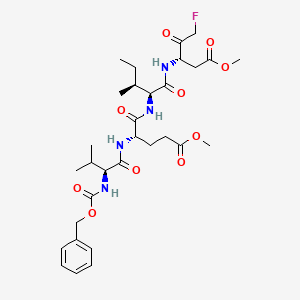

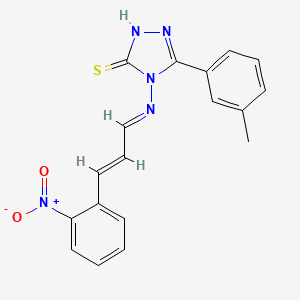

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
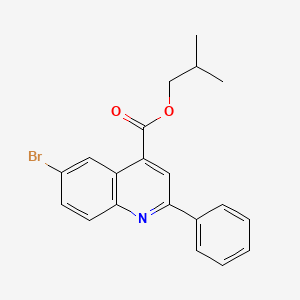
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
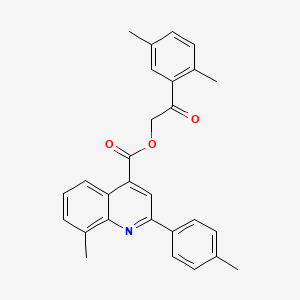
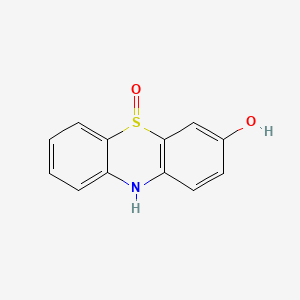
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
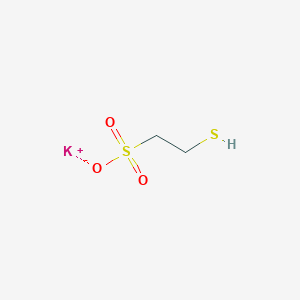

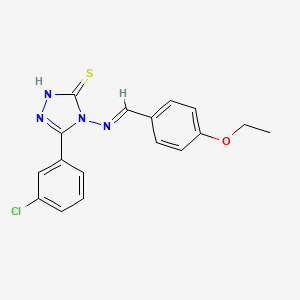
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
